molecular formula C7H6BrNaO3S B13177800 Sodium 2-bromo-5-methoxybenzene-1-sulfinate

Sodium 2-bromo-5-methoxybenzene-1-sulfinate

Cat. No.: B13177800
M. Wt: 273.08 g/mol
InChI Key: JMMCMJUWODAHFQ-UHFFFAOYSA-M
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Description

Sodium 2-bromo-5-methoxybenzene-1-sulfinate is a sulfinate salt characterized by a benzene ring substituted with a bromine atom at position 2 and a methoxy group (-OCH₃) at position 5, with a sulfinate (-SO₂⁻) group at position 1. Its molecular formula is C₇H₆BrNaO₃S, and its estimated molecular weight is 273.14 g/mol. The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution, while the bromine atom provides a site for further functionalization, making this compound a versatile intermediate in organic synthesis, particularly in coupling reactions and sulfonylation processes.

Properties

Molecular Formula

C7H6BrNaO3S

Molecular Weight

273.08 g/mol

IUPAC Name

sodium;2-bromo-5-methoxybenzenesulfinate

InChI

InChI=1S/C7H7BrO3S.Na/c1-11-5-2-3-6(8)7(4-5)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

JMMCMJUWODAHFQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-bromo-5-methoxybenzene-1-sulfinate typically involves the sulfonation of 2-bromo-5-methoxybenzene. This can be achieved through various methods, including the reaction of 2-bromo-5-methoxybenzene with sulfur dioxide and sodium hydroxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-bromo-5-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfides .

Mechanism of Action

The mechanism by which sodium 2-bromo-5-methoxybenzene-1-sulfinate exerts its effects involves the interaction of its sulfonate group with various molecular targets. The sulfonate group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can alter the structure and function of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 5-bromo-2-fluorobenzene-1-sulfinate (CID 89875837)

Molecular Formula : C₆H₄BrFO₂S
Molecular Weight : 239.06 g/mol

Key Differences:
  • Substituent Positions : Bromine is at position 5 (vs. position 2 in the target compound), and fluorine replaces the methoxy group at position 2.
  • Electronic Effects : Fluorine is strongly electron-withdrawing (-I effect), deactivating the benzene ring and directing electrophiles to meta/para positions. In contrast, the methoxy group in the target compound donates electrons (+M effect), activating the ring for ortho/para substitution.
  • Reactivity : The fluorine-substituted analog is less reactive in electrophilic aromatic substitution (EAS) but may exhibit enhanced stability under acidic conditions. The target compound’s methoxy group facilitates faster EAS but may require protection in strongly oxidizing environments.

Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate (CAS 1522900-74-8)

Molecular Formula : C₈H₈BrNaO₄S
Molecular Weight : 303.11 g/mol

Key Differences:
  • Substituents : Additional methoxy group at position 4.
  • Steric and Electronic Effects: The dual methoxy groups increase electron density across the ring, enhancing solubility in polar solvents (e.g., water or methanol). However, steric hindrance at position 4 may reduce accessibility for further substitution.
  • Molecular Weight : Higher than the target compound due to the extra methoxy group.

Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate (CAS 1852419-43-2)

Molecular Formula : C₈H₆BrNaO₄S
Molecular Weight : 301.09 g/mol

Key Differences:
  • Functional Group : A methoxycarbonyl (-COOCH₃) group replaces the methoxy (-OCH₃) at position 5.
  • Electronic Effects : The ester group is electron-withdrawing (-M effect), deactivating the ring and directing electrophiles to specific positions. This contrasts sharply with the target compound’s electron-donating methoxy group.
  • Reactivity : The ester moiety may undergo hydrolysis under basic or acidic conditions, limiting its utility in moisture-sensitive reactions.

Data Table: Comparative Analysis of Sulfinate Salts

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Properties
Sodium 2-bromo-5-methoxybenzene-1-sulfinate C₇H₆BrNaO₃S 273.14 Br (2), -OCH₃ (5) Electron-donating, high EAS reactivity
Sodium 5-bromo-2-fluorobenzene-1-sulfinate C₆H₄BrFO₂S 239.06 Br (5), -F (2) Electron-withdrawing, radioimaging utility
Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate C₈H₈BrNaO₄S 303.11 Br (5), -OCH₃ (2,4) High polarity, aqueous-phase compatibility
Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate C₈H₆BrNaO₄S 301.09 Br (2), -COOCH₃ (5) Electron-withdrawing, hydrolyzable ester

Research Findings and Implications

Reactivity in Cross-Coupling : The target compound’s methoxy group enhances its reactivity in palladium-catalyzed Suzuki-Miyaura couplings compared to the fluorinated analog .

Solubility Trends: The dimethoxy derivative (CAS 1522900-74-8) demonstrates 30% higher solubility in methanol than the target compound, attributed to its additional polar group .

Stability Under Hydrolysis : The methoxycarbonyl analog (CAS 1852419-43-2) degrades in aqueous NaOH (pH > 10), whereas the target compound remains stable, highlighting its suitability for basic reaction conditions .

Biological Activity

Sodium 2-bromo-5-methoxybenzene-1-sulfinate is an organosulfur compound characterized by the presence of a bromine atom, a methoxy group, and a sulfonate group on the benzene ring. Its molecular formula is C₇H₆BrNaO₃S, with a molecular weight of approximately 273.08 g/mol. This compound has garnered attention in biochemical research due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The compound's structure influences its reactivity and applications in various chemical syntheses. The sulfonate group is particularly significant for its biological activity, allowing for interactions with biological molecules through nucleophilic substitution reactions. These interactions can form covalent bonds with electrophilic centers in target molecules, which is crucial for understanding its reactivity and potential applications in medicinal chemistry .

Biological Activity

Research indicates that this compound may exhibit biological activity linked to its sulfonate group. Preliminary studies suggest potential applications in drug development, particularly in synthesizing sulfonamide-based drugs known for their antimicrobial properties . The compound's ability to interact with various biological targets makes it an important candidate for further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can act as a reversible or irreversible inhibitor depending on the reaction conditions, influencing various biochemical pathways .
  • Antimicrobial Properties : It has shown potential in synthesizing compounds that exhibit antibacterial activity, particularly against multidrug-resistant strains .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
Sodium 2-bromo-4-methoxybenzene-1-sulfinateC₇H₆BrNaO₃SSimilar bromine and methoxy substitution patterns
Sodium 2-chloro-5-methoxybenzene-1-sulfinateC₇H₆ClNaO₃SChlorine substitution instead of bromine
Sodium 2-bromo-5-ethoxybenzene-1-sulfinateC₇H₈BrNaO₃SEthoxy group replacing the methoxy group

This table illustrates how the specific positioning of functional groups influences the reactivity and biological activities of these compounds, making this compound particularly valuable in both synthetic chemistry and biological research .

Case Studies and Research Findings

In recent studies, sodium sulfinates have been explored for their versatility as building blocks in organic synthesis. For instance, they have been utilized in S–S, N–S, and C–S bond-forming reactions, showcasing their importance in creating valuable organosulfur compounds . Additionally, investigations into the interactions of this compound with various biological molecules have revealed its potential applications in drug development.

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